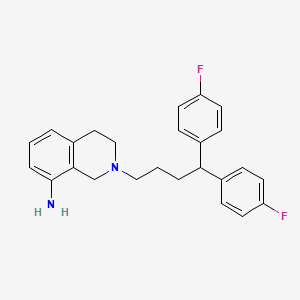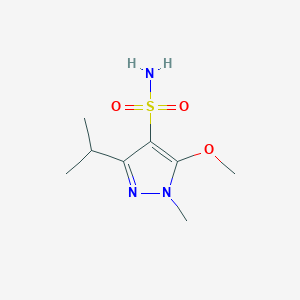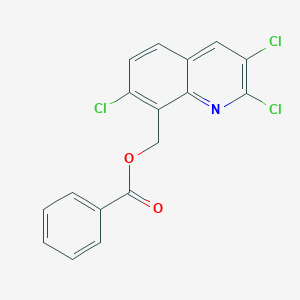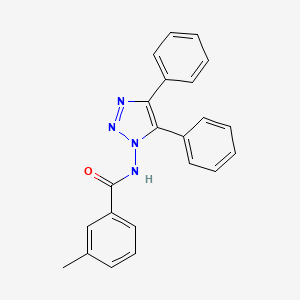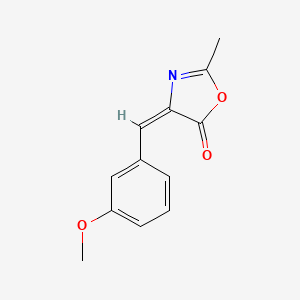
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-methoxybenzaldehyde with 2-methyl-4-oxazolone in the presence of a base such as potassium hydroxide in an ethanol solution at room temperature . The reaction conditions are mild, and the product is obtained in good yield after purification.
Analyse Des Réactions Chimiques
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Applications De Recherche Scientifique
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of 4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the target molecule and the context of the research .
Comparaison Avec Des Composés Similaires
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: This compound has a similar methoxybenzylidene group but differs in the presence of a benzyloxy group instead of the oxazolone ring.
Diethyl (4-hydroxy-3-methoxybenzylidene)malonate: This compound features a similar benzylidene structure but with different functional groups, leading to distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
(4E)-4-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-4-3-5-10(6-9)15-2/h3-7H,1-2H3/b11-7+ |
Clé InChI |
PWPKCQPPIDXVNX-YRNVUSSQSA-N |
SMILES isomérique |
CC1=N/C(=C/C2=CC(=CC=C2)OC)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


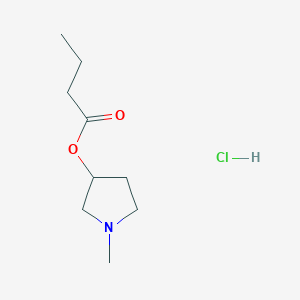
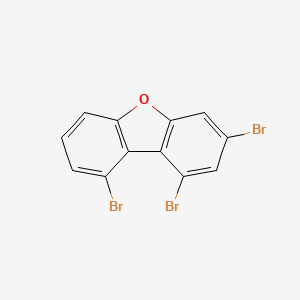
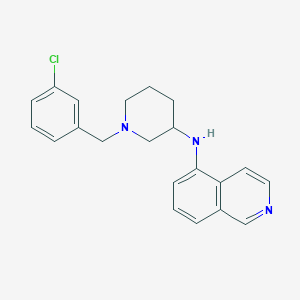
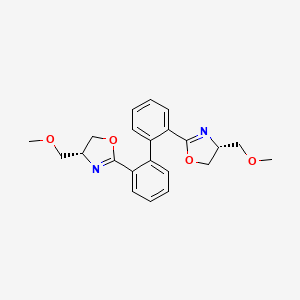
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
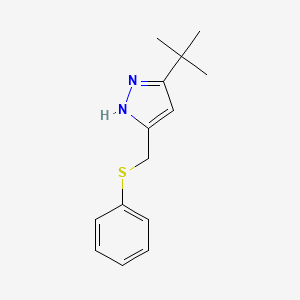
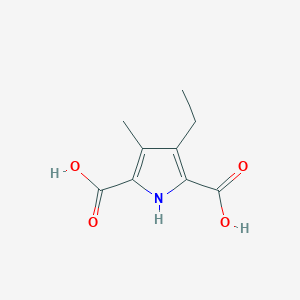
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)
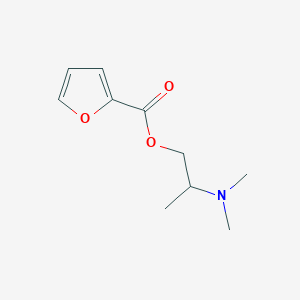
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
